molecular formula C8H13NO B1335022 1-methylcyclohex-3-ene-1-carboxamide CAS No. 69352-89-2

1-methylcyclohex-3-ene-1-carboxamide

Cat. No.: B1335022
CAS No.: 69352-89-2
M. Wt: 139.19 g/mol
InChI Key: QLTVNOWJTFRSSC-UHFFFAOYSA-N
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Description

Historical Perspectives and Genesis of Cyclohexene (B86901) Carboxamide Research

The study of carboxamides is a mature field within organic chemistry, with foundational methods for their synthesis developed over many decades. jocpr.comkhanacademy.org Early research focused on the amidation of carboxylic acids and their derivatives, establishing the fundamental reactivity of these compounds. jocpr.com The amide bond's planarity and ability to participate in hydrogen bonding have long been recognized as crucial for the structure and function of proteins and other biologically important molecules.

The synthesis of cyclic structures like cyclohexene has been significantly advanced by the development of cycloaddition reactions, most notably the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder, for which they received the Nobel Prize in Chemistry in 1950. libretexts.org This reaction provides a powerful and efficient method for forming six-membered rings with control over stereochemistry. libretexts.org The convergence of these two areas of research—amide synthesis and cycloaddition reactions—laid the groundwork for the preparation of a wide variety of cyclohexene carboxamide derivatives. Research into functionalized cyclohexanes and their derivatives has also been driven by their potential applications in materials science and as intermediates in the synthesis of pharmaceuticals. epa.govmdpi.com

Contemporary Significance of 1-methylcyclohex-3-ene-1-carboxamide in Organic Synthesis and Medicinal Chemistry Research

The contemporary significance of this compound lies in its potential as a versatile building block and a scaffold for discovering new bioactive molecules.

In organic synthesis , the structure of this compound presents several avenues for further chemical transformations. The double bond within the cyclohexene ring can undergo a variety of reactions, such as epoxidation or bromination, to introduce new functional groups. nih.gov The presence of both a hydroxymethyl and an amide group on a cyclohexene ring has been shown to lead to interesting molecular rearrangements, forming bicyclic lactones. nih.gov This suggests that the functional groups in this compound could be manipulated to create complex molecular architectures. The Diels-Alder reaction remains a key strategy for constructing the core cyclohexene ring system. researchgate.netlibretexts.orgchegg.com The synthesis of this compound would likely involve the reaction of a diene with a dienophile containing the methyl and carboxamide functionalities.

In medicinal chemistry , the carboxamide group is a well-established pharmacophore present in numerous approved drugs. jocpr.comnih.govnih.gov Cyclohexane (B81311) and cyclohexene derivatives are also prevalent in bioactive compounds, acting as scaffolds that orient functional groups in three-dimensional space to interact with biological targets. google.comnih.gov For instance, cyclohexane carboxamide derivatives have been investigated as sensates and as potential antibiotics. google.comgoogle.com Some carboxamide derivatives have shown potential as anti-inflammatory and analgesic agents. nih.gov Given these precedents, this compound and its analogs represent an interesting starting point for the design and synthesis of novel therapeutic agents. The specific arrangement of the methyl and carboxamide groups on a cyclohexene ring could lead to unique biological activities.

FeatureImplication in Organic SynthesisImplication in Medicinal Chemistry
Cyclohexene Ring Versatile scaffold for further functionalization (e.g., epoxidation, halogenation).Common structural motif in bioactive molecules, providing a defined 3D shape.
Carboxamide Group Can direct reactions and be converted to other functional groups.Key pharmacophore, participates in hydrogen bonding with biological targets.
Tertiary Methyl Group Introduces a stereocenter, potentially influencing the stereochemical outcome of reactions.Can enhance binding to target proteins and improve metabolic stability.
Alkene (Double Bond) Site for various addition reactions to introduce complexity.Can be important for binding or can be a site of metabolic transformation.

Review of Current Academic Literature and Research Trajectories

While literature directly on this compound is sparse, research on analogous structures provides insight into its potential. Current research on functionalized cyclohexenes often focuses on developing novel synthetic methods and exploring their reactivity. For example, studies have shown that the interplay between different functional groups on a cyclohexene ring can lead to complex and sometimes unexpected chemical transformations. nih.gov The development of catalytic systems for the functionalization of cyclohexane and related compounds is also an active area of research. mdpi.com

In medicinal chemistry, the design and synthesis of novel carboxamide derivatives as enzyme inhibitors is a prominent research area. nih.gov For example, cyclohexane carboxylic acid analogs have been explored as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), a target for the treatment of obesity. nih.gov

Future research trajectories for this compound are likely to follow these broader trends. Key areas of investigation could include:

Development of Stereoselective Syntheses: Creating synthetic routes that control the stereochemistry at the carbon atom bearing the methyl and carboxamide groups would be a significant focus.

Exploration of Reactivity: A systematic study of the reactions of the double bond and the carboxamide group would reveal the chemical utility of this molecule as a synthetic intermediate.

Biological Screening: Synthesizing a library of derivatives based on the this compound scaffold and screening them for various biological activities (e.g., antibacterial, anti-inflammatory, enzyme inhibition) could lead to the discovery of new drug candidates.

Applications in Materials Science: The rigid cyclohexene core and the hydrogen-bonding capability of the amide group suggest that this molecule could be a monomer or a building block for the synthesis of novel polymers. ontosight.ai

Research TrajectoryDescriptionPotential Impact
Synthetic Method Development Establishing efficient and stereoselective routes to this compound and its derivatives.Would make these compounds more accessible for further research and application.
Reactivity Studies Investigating the chemical transformations of the alkene and amide functionalities, including cycloadditions and rearrangements.Could lead to the discovery of new synthetic pathways to complex molecules.
Medicinal Chemistry Exploration Synthesizing and evaluating analogs for biological activity against various therapeutic targets.Potential for the discovery of new drugs with novel mechanisms of action.
Polymer and Materials Science Using this compound as a monomer for the creation of new polymers.Could lead to materials with unique thermal and mechanical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVNOWJTFRSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989089
Record name 1-Methylcyclohex-3-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69352-89-2
Record name 3-Cyclohexene-1-carboxamide, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclohex-3-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Methylcyclohex 3 Ene 1 Carboxamide

Established Synthetic Routes for 1-methylcyclohex-3-ene-1-carboxamide

The construction of the this compound scaffold can be achieved through several strategic synthetic approaches, each offering distinct advantages in terms of efficiency and stereochemical control.

Carboxamide Formation via Acylating Reagents from Cyclohexenecarboxylic Acid Derivatives

A primary and widely employed method for the synthesis of this compound involves the activation of a corresponding carboxylic acid derivative, followed by amination. bachem.comfishersci.it The parent carboxylic acid, 1-methylcyclohex-3-enecarboxylic acid, serves as a common precursor. researchgate.net

The carboxylic acid is typically converted into a more reactive acylating agent, such as an acyl chloride. libretexts.org This transformation is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.itlibretexts.orgorganic-chemistry.org The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired carboxamide. libretexts.org This method is advantageous due to the high reactivity of acyl chlorides, which generally leads to high yields of the amide product. researchgate.net

Alternatively, peptide coupling reagents can be utilized to facilitate the direct amidation of the carboxylic acid. bachem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used for this purpose. peptide.com Other effective coupling agents include phosphonium (B103445) salts like PyBOP and aminium/uronium salts like HBTU, HATU, and HCTU. bachem.comluxembourg-bio.com These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine under milder conditions than those required for the acyl chloride route. luxembourg-bio.com The choice of coupling reagent can be critical in minimizing side reactions and preserving stereochemical integrity. peptide.com

Table 1: Common Acylating Reagents and Coupling Agents for Carboxamide Synthesis

Reagent ClassSpecific ExamplesKey Features
Chlorinating Agents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Forms highly reactive acyl chlorides. fishersci.itorganic-chemistry.org
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Widely used for direct amidation. peptide.com
Phosphonium Salts PyBOP, PyAOPHighly effective, especially for hindered couplings. peptide.comluxembourg-bio.com
Aminium/Uronium Salts HBTU, HATU, HCTUFast reaction rates and reduced epimerization. peptide.comluxembourg-bio.com

Reduction-Based Syntheses of Cyclohexene (B86901) Carboxamide Scaffolds

An alternative synthetic strategy involves the partial reduction of aromatic or heteroaromatic systems. The Birch reduction, for instance, can be applied to N-substituted benzamides to yield cyclohexadiene carboxamides. d-nb.infonih.govresearchgate.netresearchgate.net Subsequent isomerization or selective reduction of one of the double bonds could potentially lead to the this compound scaffold. This approach is particularly useful for accessing a variety of substituted cyclohexene derivatives that might be difficult to obtain through other methods. nih.gov

Another reduction-based approach starts from bicyclic imides. For example, 6-(Hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives have been synthesized by the reduction of 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione using sodium borohydride (B1222165) (NaBH₄). nih.govacs.org This method provides a direct route to functionalized cyclohexene carboxamides.

Rational Design of Synthetic Pathways for Stereochemical Control

The stereochemical outcome of the synthesis of this compound can be crucial, particularly for applications in medicinal chemistry and materials science. The Diels-Alder reaction between isoprene (B109036) and methacrylic acid or its derivatives can establish the initial cyclohexene ring with the desired substitution pattern. Subsequent manipulation of the carboxylic acid to the carboxamide would yield the target molecule. The stereoselectivity of the Diels-Alder reaction can often be controlled by the use of chiral catalysts or auxiliaries.

For existing chiral precursors, stereochemical integrity must be maintained throughout the synthetic sequence. For instance, when using peptide coupling reagents, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress racemization. peptide.com The choice of solvent and base can also play a significant role in controlling the stereochemical outcome. bachem.com The rational design of the synthetic pathway, including the careful selection of reagents and reaction conditions, is paramount for achieving high levels of stereochemical control. google.com

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is characterized by the interplay between the cyclohexene ring and the carboxamide moiety.

Electrophilic Additions to the Cyclohexene Ring System (e.g., Bromination, Epoxidation)

The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions. pearson.com

Bromination: The reaction of this compound with bromine (Br₂) would be expected to proceed via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. youtube.com This typically results in the anti-addition of two bromine atoms across the double bond. In a related study, the bromination of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide led to the formation of a bicyclic lactone, indicating a more complex reaction pathway involving intramolecular participation of the neighboring functional groups. nih.govacs.org

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The epoxidation of 1-substituted 3-cyclohexenes has been studied, and the stereochemical outcome is influenced by the nature of the substituent at the 1-position. pleiades.online Similar to bromination, the epoxidation of functionalized cyclohexene carboxamides can also lead to rearrangement products. For instance, the epoxidation of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide with m-CPBA resulted in the formation of an epoxy lactone. nih.govacs.org

Table 2: Products of Electrophilic Addition to Cyclohexene Carboxamide Derivatives

ReactionReagentSubstrateMajor ProductReference
Bromination Br₂6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamideBicyclic Lactone nih.govacs.org
Epoxidation m-CPBA6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamideEpoxy Lactone nih.govacs.org

Functional Group Interconversions of the Carboxamide Moiety (e.g., Reduction to Amine Derivatives)

The carboxamide group itself can undergo a variety of chemical transformations.

Reduction to Amines: The carboxamide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.comyoutube.com This reaction converts the carbonyl group into a methylene (B1212753) group (CH₂), yielding 1-methyl-1-(aminomethyl)cyclohex-3-ene. This transformation is a valuable method for the synthesis of amines from carboxylic acid derivatives. youtube.com

Other functional group interconversions of amides include hydrolysis back to the carboxylic acid, typically under acidic or basic conditions, and dehydration to a nitrile, although the latter is not applicable to N-substituted amides.

Intramolecular Rearrangements and Cyclization Reactions to Form Bicyclic Systems

The carbon skeleton of this compound and its derivatives provides a versatile platform for the synthesis of complex bicyclic systems through intramolecular rearrangements and cyclization reactions. These transformations are of significant interest in synthetic organic chemistry as they allow for the rapid construction of intricate molecular architectures from relatively simple starting materials. Research in this area has particularly focused on derivatives of the title compound, where neighboring functional groups can participate in intramolecular bond-forming events, often triggered by the reaction at the cyclohexene double bond.

A notable example of such a transformation is the intramolecular cyclization of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, a derivative of the title compound. The presence of the hydroxymethyl group in proximity to the carboxamide and the double bond allows for elegant cyclization cascades to form bicyclic lactones. These reactions are typically initiated by electrophilic addition to the double bond, such as bromination or epoxidation. acs.orgmdpi.comresearchgate.netnih.gov

In the case of bromination, the reaction of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide with bromine does not lead to a simple dibromo adduct. Instead, a more complex rearrangement occurs. The reaction is believed to proceed through the formation of a bromonium ion intermediate, which is then attacked intramolecularly by the oxygen atom of the neighboring hydroxymethyl group. This is followed by the participation of the amide functionality, leading to the formation of a bicyclic lactone system. acs.orgmdpi.comresearchgate.net This transformation highlights the role of the participating groups in directing the reaction pathway towards the formation of a bicyclic product. A proposed mechanism involves the formation of an intermediate which, upon hydrolysis, yields the bicyclic lactone. mdpi.com

Similarly, epoxidation of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide with an agent like meta-chloroperoxybenzoic acid (m-CPBA) also initiates a cascade of intramolecular reactions. acs.orgresearchgate.net The initially formed epoxide is susceptible to nucleophilic attack. In this case, the internal hydroxymethyl group can act as a nucleophile, leading to the opening of the epoxide ring and the subsequent formation of a new heterocyclic ring fused to the cyclohexane (B81311) core. researchgate.net

These studies demonstrate that the functional groups appended to the this compound scaffold play a crucial role in its intramolecular reactivity. The interplay between the double bond and strategically placed functional groups enables the synthesis of diverse bicyclic systems, which are valuable motifs in medicinal chemistry and natural product synthesis. acs.orgresearchgate.net

Table 1: Intramolecular Cyclization Reactions of a this compound Derivative

Starting MaterialReagentMajor ProductReference
6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamideBromine (Br₂)Bicyclic lactone acs.org, mdpi.com, researchgate.net
6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamidemeta-Chloroperoxybenzoic acid (m-CPBA)Bicyclic lactone acs.org, researchgate.net

Derivatization Strategies for Structural Modifications and Research Applications

The structural modification of this compound can be approached by targeting its three key functional regions: the amide group, the cyclohexene double bond, and the allylic positions of the ring. Derivatization strategies are employed to generate analogues with altered physicochemical properties, biological activities, or to introduce labels for research purposes. While specific derivatization of the title compound is not extensively documented, general synthetic methodologies applicable to amides and cyclohexenes can be employed.

Modification of the Amide Group:

The secondary amide functionality in this compound is a prime site for modification. The N-H bond can be deprotonated with a suitable base to form an amidate anion, which can then be reacted with various electrophiles. For instance, alkylation with alkyl halides can introduce a second substituent on the nitrogen atom. Acylation with acyl chlorides or anhydrides would yield N-acyl derivatives. Furthermore, the amide nitrogen can be involved in reactions such as the Hofmann rearrangement, under appropriate conditions, to yield an amine, although this would significantly alter the core structure.

Reactions at the Cyclohexene Double Bond:

The carbon-carbon double bond in the cyclohexene ring is susceptible to a wide range of electrophilic addition reactions. These reactions can be used to introduce new functional groups and stereocenters. Common transformations include:

Halogenation: Addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield dihalogenated derivatives.

Epoxidation: Reaction with peroxy acids, such as m-CPBA, would form an epoxide. This epoxide can then be opened by various nucleophiles to introduce a range of functionalities in a stereocontrolled manner.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, resulting in the formation of an alcohol.

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of more complex polycyclic systems.

Modification of the Cyclohexene Ring:

The allylic positions of the cyclohexene ring are also amenable to functionalization. Radical reactions, such as allylic bromination using N-bromosuccinimide (NBS), can introduce a bromine atom at a position adjacent to the double bond. This bromide can then be substituted by a variety of nucleophiles to introduce other functional groups.

These derivatization strategies provide a toolbox for the synthesis of a library of compounds based on the this compound scaffold. The resulting analogues can be used in structure-activity relationship (SAR) studies to probe biological targets or to develop new materials with tailored properties.

Table 2: Potential Derivatization Strategies for this compound

Functional GroupReaction TypeReagentsPotential Products
AmideN-AlkylationBase, Alkyl HalideN-alkyl-1-methylcyclohex-3-ene-1-carboxamides
AmideN-AcylationBase, Acyl HalideN-acyl-1-methylcyclohex-3-ene-1-carboxamides
AlkeneEpoxidationm-CPBA1-methyl-6-oxabicyclo[3.1.0]hexane-1-carboxamide
AlkeneDihydroxylationOsO₄, NMODiol derivatives
Allylic C-HAllylic BrominationNBSBromo-substituted derivatives

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 1 Methylcyclohex 3 Ene 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the unambiguous assignment of all proton and carbon signals of 1-methylcyclohex-3-ene-1-carboxamide.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the olefinic, aliphatic, methyl, and amide protons. The two olefinic protons (H-3 and H-4) would appear in the downfield region, typically between 5.5 and 6.0 ppm, likely as a multiplet. The aliphatic protons on the cyclohexene (B86901) ring (H-2, H-5, and H-6) would resonate in the upfield region, generally between 1.5 and 2.5 ppm, with their specific chemical shifts and multiplicities dictated by their spatial relationships. The methyl group attached to the quaternary carbon (C-1) would present as a sharp singlet around 1.2 ppm. The amide proton (NH) signal would likely be a broad singlet, its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a signal for each unique carbon atom. The quaternary carbon C-1, being attached to a methyl group and a carboxamide group, would likely appear in the 35-45 ppm range. The olefinic carbons (C-3 and C-4) are expected to resonate in the 120-130 ppm region. The aliphatic carbons of the cyclohexene ring (C-2, C-5, and C-6) would produce signals in the 20-40 ppm range. The carbonyl carbon of the amide group is the most deshielded and would appear significantly downfield, anticipated in the 170-180 ppm range. The methyl carbon would have a characteristic signal in the upfield region, around 20-30 ppm. For a related compound, 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, the olefinic carbons appear around 125.00 and 127.14 ppm, and the amide carbonyl carbon is at 173.42 ppm, supporting these predicted ranges. nih.gov

To confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the olefinic and adjacent aliphatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-CH₃~1.2 (s, 3H)~25
C1-~40
C2-H₂~2.0-2.4 (m, 2H)~30
C3-H~5.6-5.8 (m, 1H)~127
C4-H~5.6-5.8 (m, 1H)~125
C5-H₂~2.0-2.4 (m, 2H)~28
C6-H₂~1.8-2.2 (m, 2H)~25
C=O-~175
N-H₂~6.0-7.0 (br s, 2H)-

Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the stereochemistry and preferred conformation of the molecule. For this compound, the cyclohexene ring adopts a half-chair conformation. NOESY experiments can reveal through-space interactions between protons. For example, correlations between the methyl protons and specific protons on the cyclohexene ring would help to establish their relative stereochemistry. The spatial proximity between the amide protons and certain ring protons could also be observed, providing insights into the rotational preference of the carboxamide group.

Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₃NO), the molecular weight is 139.19 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 139 would be observed. The fragmentation of this molecule is expected to proceed through several characteristic pathways. A primary amide often shows a significant peak at m/z = 44, corresponding to the [CONH₂]⁺ fragment. Another common fragmentation pathway for cyclic compounds is the retro-Diels-Alder reaction, which could lead to the cleavage of the cyclohexene ring. Alpha-cleavage adjacent to the carbonyl group could result in the loss of the carboxamide group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
m/z Predicted Fragment Ion Fragmentation Pathway
139[C₈H₁₃NO]⁺Molecular Ion (M⁺)
122[M - NH₃]⁺Loss of ammonia (B1221849)
95[M - CONH₂]⁺Loss of carboxamide radical
81[C₆H₉]⁺Retro-Diels-Alder reaction
44[CONH₂]⁺Amide fragment

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peaks would be associated with the amide group. A strong, sharp absorption band corresponding to the C=O stretching vibration (Amide I band) is expected in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the 3100-3500 cm⁻¹ range. The N-H bending vibration (scissoring) would be observed around 1600-1640 cm⁻¹. The C-H stretching vibrations of the alkene and alkane portions of the molecule would be seen just above and below 3000 cm⁻¹, respectively. The C=C stretching vibration of the cyclohexene ring would likely appear as a weaker band around 1640-1680 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100-3500N-H stretchPrimary Amide
3000-3100=C-H stretchAlkene
2850-3000C-H stretchAlkane
1650-1690C=O stretch (Amide I)Amide
1640-1680C=C stretchAlkene
1600-1640N-H bendPrimary Amide

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores (light-absorbing groups). The primary chromophores in this compound are the carbon-carbon double bond (C=C) of the cyclohexene ring and the carbonyl group (C=O) of the amide.

The isolated C=C double bond is expected to exhibit a π → π* transition at a wavelength below 200 nm. The amide carbonyl group typically shows a weak n → π* transition around 210-220 nm. Due to the lack of conjugation between the C=C and C=O groups, significant shifts in these absorption maxima are not anticipated. Therefore, the UV-Vis spectrum of this compound is predicted to show weak absorption in the near-UV region.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure.

This technique would reveal the exact conformation of the cyclohexene ring, which is expected to be a half-chair. It would also determine the precise bond lengths of the amide group and the orientation of the methyl and carboxamide substituents on the ring. For chiral molecules, X-ray crystallography of a derivative containing a heavy atom can be used to determine the absolute configuration. As of now, there is no publicly available crystal structure for this compound.

Computational Chemistry and Theoretical Modeling Studies on 1 Methylcyclohex 3 Ene 1 Carboxamide

Quantum Mechanical (QM) Studies for Electronic Structure, Reactivity, and Energy Landscapes (e.g., DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 1-methylcyclohex-3-ene-1-carboxamide. Such studies would typically calculate key electronic properties to understand the molecule's reactivity and stability.

A hypothetical DFT study on this compound would likely involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to predict sites for electrophilic and nucleophilic attack.

Table 4.1.1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: The values in the table are illustrative and not based on actual published research for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations could reveal how the molecule behaves in different solvent environments and its preferred shapes.

Key aspects of an MD simulation for this compound would include:

Conformational Sampling: Identifying the different spatial arrangements (conformers) the molecule can adopt and their relative energies. The cyclohexene (B86901) ring can exist in various conformations, such as half-chair and boat forms, and the orientation of the methyl and carboxamide groups would be analyzed.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water) to understand how solvent molecules interact with the compound and influence its conformation.

Interaction Analysis: Studying how this compound might interact with other molecules, which is crucial for understanding its behavior in a larger system.

Table 4.2.1: Potential Conformational States of this compound from MD Simulations

ConformationKey Dihedral Angles (Hypothetical)Relative Energy (kcal/mol)
Half-Chair 1C1-C2-C3-C4: 45°0.0 (most stable)
Half-Chair 2C1-C2-C3-C4: -45°0.2
BoatC1-C6-C5-C4: 60°5.3

Note: This table represents a general example of what conformational analysis of a cyclohexene derivative might yield and is not based on specific published data for this compound.

Computational Prediction and Elucidation of Stereochemical Features and Chiral Properties

The stereochemistry of this compound is an important aspect of its chemical identity. The molecule contains a stereocenter at the C1 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Computational methods can be used to predict and analyze these chiral properties.

A computational study on the stereochemistry would likely involve:

Chirality Analysis: Confirming the presence of the chiral center and modeling the R and S enantiomers.

Calculation of Optical Rotation: Predicting the specific rotation of each enantiomer to aid in their experimental identification.

Conformational Analysis of Enantiomers: Investigating if the different enantiomers have distinct stable conformations.

Table 4.3.1: Predicted Chiral Properties of this compound Enantiomers

EnantiomerAbsolute ConfigurationPredicted Specific Rotation [α]D
(+)-enantiomer(R)-1-methylcyclohex-3-ene-1-carboxamide+25.0° (hypothetical)
(-)-enantiomer(S)-1-methylcyclohex-3-ene-1-carboxamide-25.0° (hypothetical)

Note: The specific rotation values are hypothetical and serve as an example of what such a computational prediction would provide.

Theoretical Modeling for Reaction Mechanism Elucidation and Transition State Analysis

Theoretical modeling is instrumental in understanding how a molecule is formed and how it might react. For this compound, this would typically involve studying its synthesis, often via a Diels-Alder reaction. byjus.comwikipedia.orgslideshare.net Computational chemistry can map out the entire reaction pathway, identifying intermediate structures and the energy barriers that need to be overcome.

A theoretical study of the reaction mechanism could include:

Transition State Searching: Locating the high-energy transition state structures that connect reactants to products. The energy of the transition state determines the reaction rate.

Kinetic Analysis: Using the calculated energy barriers to estimate reaction rate constants.

Table 4.4.1: Hypothetical Energy Profile for the Diels-Alder Synthesis of a this compound Precursor

SpeciesRelative Energy (kcal/mol)
Reactants (Diene + Dienophile)0.0
Transition State+20.5
Product (Cyclohexene derivative)-15.0

Note: This data is illustrative of a typical Diels-Alder reaction and is not from a specific study on the synthesis of this compound.

Applications and Advanced Research Paradigms in Organic Synthesis Utilizing 1 Methylcyclohex 3 Ene 1 Carboxamide

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

1-methylcyclohex-3-ene-1-carboxamide serves as a valuable scaffold in synthetic organic chemistry due to the orthogonal reactivity of its constituent functional groups: the alkene, the amide, and the quaternary carbon center. The cyclohexene (B86901) ring provides a conformational framework that can be strategically manipulated to build molecular complexity. Researchers have demonstrated that derivatives of this scaffold, such as 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide, can be obtained from the reduction of corresponding bicyclic imides. nih.govresearchgate.net These derivatives are pivotal intermediates for constructing intricate polycyclic systems.

A significant application of this structural motif is in the synthesis of bicyclic lactones. nih.gov The inherent functionality of the cyclohex-3-ene-1-carboxamide (B1296590) core allows for directed reactions. For instance, the hydroxymethyl and amide groups on the cyclohexene ring have been found to be highly effective in guiding the outcomes of bromination and epoxidation reactions, leading to the formation of interesting rearrangement products like substituted bicyclic lactones. nih.govresearchgate.net This highlights the compound's utility in creating complex molecular architectures through intramolecular cyclizations, where the initial scaffold dictates the stereochemical and regiochemical outcome of subsequent transformations. The reactivity of the alkene allows for a variety of addition reactions, while the amide group can act as a directing group or be hydrolyzed to the corresponding carboxylic acid for further modifications.

Detailed research findings have shown that specific reactions on this scaffold can lead to significant molecular reorganization. The process of converting cyclohex-3-ene-1-carboxamide derivatives into bicyclic lactones through bromination or epoxidation showcases the compound's role as a precursor to complex structures. nih.gov

Starting Material Reaction Key Reagents Product Type Source
6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamideBromolactonizationBromine (Br₂)Substituted Bicyclic Lactone nih.gov
6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamideEpoxidation followed by rearrangementm-CPBASubstituted Bicyclic Lactone nih.govresearchgate.net

Integration into the Synthesis of Novel Heterocyclic Systems

The carboxamide functionality makes this compound and its derivatives excellent candidates for integration into heterocyclic frameworks, which are ubiquitous in medicinal chemistry and materials science. The nitrogen atom of the amide can participate in cyclization reactions, or the entire acyl group can be transferred to a heterocyclic precursor.

A notable example is the synthesis of N-cycloacyl derivatives of benzimidazole (B57391). researchgate.net These heterocyclic compounds were prepared for the first time through the acylation of benzimidazole with 1-methylcyclohex-3-enecarboxylic acid chlorides (the acid chloride precursor of the titular amide). researchgate.net This electrophilic reaction demonstrates a straightforward method for incorporating the 1-methylcyclohex-3-ene moiety onto a pre-existing heterocyclic system. researchgate.net Similarly, the acylation of o-phenylenediamine (B120857) with the corresponding acid chlorides has been used to prepare N-acyl benzimidazole derivatives. researchgate.net The resulting molecules combine the structural features of the cyclohexene ring with the aromatic and biologically relevant benzimidazole core, opening avenues for the development of novel compounds with potential pharmaceutical applications. researchgate.netajol.info

Reactant 1 Reactant 2 Reaction Type Product Source
Benzimidazole1-methylcyclohex-3-enecarboxylic acid chlorideAcylationN-(1-methylcyclohex-3-enoyl)benzimidazole researchgate.net
o-phenylenediamine1-methylcyclohex-3-enecarboxylic acid chlorideAcylation / CyclizationN-acyl benzimidazole derivatives researchgate.net

Utilization as a Chiral Scaffold in Asymmetric Synthesis and Enantioselective Processes

The this compound structure contains a stereocenter at the C1 position, making it a chiral molecule. When synthesized as a racemic mixture, its resolution into individual enantiomers or its use in diastereoselective reactions can leverage this chirality. The broader class of cyclohexene carboxylic acids and their derivatives are recognized as valuable chiral precursors in the synthesis of important pharmaceutical agents. nih.gov

For example, the related compound (S)-3-cyclohexene-1-carboxylic acid is a key chiral building block for the synthesis of the anticoagulant drug Edoxaban. nih.gov The enantioselective synthesis of this precursor is of significant interest, with biocatalytic routes using enzymes to perform asymmetric hydrolysis of the corresponding racemic methyl ester being explored to improve enantioselectivity. nih.gov

While specific studies focusing on this compound as a chiral scaffold are not extensively documented in the provided sources, the principles are well-established with closely related structures. Asymmetric synthesis of functionalized cyclohexanes is a major goal in organic chemistry, and organocatalytic methods have been developed to create multiple adjacent stereogenic centers with high control. researchgate.netnih.gov Domino reactions initiated by chiral lithium amides have been employed to generate chiral cyclohexane (B81311) derivatives from acyclic precursors, demonstrating how the ring system can be constructed with high diastereoselectivity. researchgate.netox.ac.uk These examples underscore the potential of the this compound scaffold in asymmetric synthesis, where the methyl group at the C1 position would be expected to influence the stereochemical outcome of reactions on the chiral ring.

Process Target Compound/Class Key Feature Significance Source
Asymmetric Hydrolysis(S)-3-cyclohexene-1-carboxylic acidKinetic resolution of racemic methyl ester using an engineered esteraseChiral precursor for the drug Edoxaban nih.gov
Domino ReactionChiral cyclohexane derivativesDiastereoselective lithium amide 1,4-conjugate addition followed by cyclizationConstruction of chiral cyclohexane rings with multiple stereocenters researchgate.netox.ac.uk

Exploration in the Development of Specialized Organic Reagents and Catalysts

The potential for this compound to be used in the development of specialized organic reagents and catalysts is an emerging area of research. The inherent functionalities of the molecule provide multiple handles for modification. The development of new catalysts is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. mdpi.com

While direct applications of this compound as a catalyst or reagent are not specifically detailed in the available literature, its structure suggests several possibilities. If resolved into its pure enantiomers, the chiral backbone could be elaborated into a chiral ligand for transition metal catalysis. The amide nitrogen, for instance, could be part of a bidentate or tridentate ligand system designed to create a specific chiral environment around a metal center, thereby inducing enantioselectivity in a catalyzed reaction.

Furthermore, the molecule could be functionalized to act as an organocatalyst. For example, modification of the amide or introduction of other functional groups onto the cyclohexene ring could yield structures capable of activating substrates through hydrogen bonding or by forming iminium ions, similar to established organocatalytic strategies. nih.gov The synthesis of chiral amides using racemization-free coupling reagents is an active field, and the principles could be applied to synthesize derivatives of this compound for catalytic applications. rsc.org The exploration of this compound in catalyst development represents a promising frontier for future research.

Future Research Directions and Emerging Avenues for 1 Methylcyclohex 3 Ene 1 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of 1-methylcyclohex-3-ene-1-carboxamide likely involves a multi-step process, beginning with the formation of the core cyclohexene (B86901) ring, followed by the introduction of the methyl and carboxamide functionalities. A key precursor is 1-methylcyclohex-3-ene-1-carboxylic acid, which can be synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and methacrylic acid. libretexts.orgyoutube.com The subsequent conversion to the carboxamide can be achieved through activation of the carboxylic acid, for instance, by conversion to the acid chloride, followed by reaction with an appropriate amine. researchgate.netnih.govyoutube.com

Future research will undoubtedly focus on optimizing this pathway for greater efficiency and selectivity. One promising area is the use of novel catalytic systems for the Diels-Alder reaction. While this reaction is thermally promoted, the use of Lewis acid catalysts can enhance the reaction rate and selectivity. The development of recyclable and highly efficient catalysts would represent a significant step towards a more sustainable process.

Furthermore, continuous flow chemistry offers a promising alternative to traditional batch processing. chemicalbook.com This technique can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The integration of in-line purification and analysis can further streamline the synthesis of this compound.

Another avenue for improvement lies in the amide formation step. Direct amidation of the carboxylic acid precursor with amines, avoiding the need for stoichiometric activating agents, is a key goal of green chemistry. nih.govresearchgate.net Research into new catalysts and reaction conditions that facilitate this direct conversion will be crucial.

Synthetic Step Conventional Method Potential Sustainable Alternative Anticipated Benefits
Cyclohexene Ring Formation Thermal Diels-Alder reaction of 1,3-butadiene and methacrylic acid.Catalytic (e.g., recyclable Lewis acid) Diels-Alder reaction; Microwave-assisted synthesis. chemicalbook.comIncreased reaction rate, improved selectivity, reduced energy consumption.
Amide Formation Conversion of carboxylic acid to acid chloride followed by amination. researchgate.netDirect catalytic amidation of the carboxylic acid. nih.govresearchgate.netImproved atom economy, avoidance of hazardous reagents.
Overall Process Batch processing.Continuous flow synthesis. chemicalbook.comEnhanced safety, better process control, reduced waste.

Exploration of Bio-inspired Transformations and Biocatalytic Approaches

Nature provides a vast inspiration for the development of novel synthetic methods. Bio-inspired transformations and biocatalysis are emerging as powerful tools for chemical synthesis, offering high selectivity and mild reaction conditions.

For the synthesis of this compound, enzymes could be employed in several key steps. For instance, lipases could be explored for the stereoselective synthesis of chiral precursors, should enantiomerically pure forms of the target compound be desired. While not directly applied to this specific molecule, the use of enzymes for the enantioselective hydrolysis of related esters like methyl cyclohex-3-ene-1-carboxylate highlights the potential of this approach.

Furthermore, the amide bond formation is a reaction for which numerous enzymatic methods have been developed. The use of proteases or engineered enzymes could provide a highly selective and environmentally friendly alternative to traditional chemical methods. These biocatalytic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact of the synthesis.

Future research in this area will involve screening for suitable enzymes, enzyme engineering to improve activity and stability, and the development of integrated biocatalytic cascades to streamline the synthesis.

Advanced Computational Modeling and Machine Learning Applications for Predictive Synthesis and Discovery

In recent years, computational chemistry and machine learning have become indispensable tools in chemical research. These methods can accelerate the discovery and optimization of synthetic routes by providing insights into reaction mechanisms and predicting reaction outcomes.

For the synthesis of this compound, density functional theory (DFT) calculations could be used to investigate the mechanism of the Diels-Alder reaction and to design more effective catalysts. Computational screening of potential catalysts could significantly reduce the experimental effort required to identify optimal reaction conditions.

Molecular dynamics simulations could be employed to study the interactions between substrates and enzymes in potential biocatalytic steps, aiding in the design of more efficient biocatalysts. These simulations can provide a detailed understanding of the factors that control enzyme selectivity and activity.

Machine learning algorithms, trained on large datasets of chemical reactions, can be used to predict the optimal conditions for each step of the synthesis. These predictive models can help chemists to quickly identify the most promising synthetic routes and to minimize the number of experiments needed to achieve high yields. The integration of automated synthesis platforms with machine learning algorithms represents a powerful paradigm for the future of chemical synthesis.

Integration with Green Chemistry Principles for Environmentally Benign Synthetic Routes

The principles of green chemistry provide a framework for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.comresearchgate.netorgsyn.org The future synthesis of this compound must be aligned with these principles to ensure its long-term sustainability.

A key focus will be the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. The development of synthetic routes that utilize water, supercritical fluids, or bio-based solvents will be a critical area of research. Solvent-free reaction conditions, where possible, are an even more desirable goal. orgsyn.org

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, will also be a guiding factor. The development of catalytic and one-pot reactions that minimize the formation of byproducts is essential. orgsyn.org For example, the direct amidation of the carboxylic acid precursor is a more atom-economical approach than the traditional method involving the formation of an acid chloride.

The use of renewable starting materials is another important aspect of green chemistry. Research into the synthesis of the butadiene and methacrylic acid precursors from biomass would contribute to a more sustainable production process for this compound.

Green Chemistry Principle Application in the Synthesis of this compound
Prevention Design of synthetic routes that minimize waste generation.
Atom Economy Utilization of catalytic and one-pot reactions to maximize the incorporation of starting materials into the final product. orgsyn.org
Less Hazardous Chemical Syntheses Avoidance of toxic reagents such as thionyl chloride in favor of greener alternatives.
Designing Safer Chemicals Not directly applicable to the synthesis, but to the properties of the final product.
Safer Solvents and Auxiliaries Replacement of volatile organic solvents with water, supercritical fluids, or bio-based solvents. orgsyn.org
Design for Energy Efficiency Use of microwave-assisted synthesis or reactions at ambient temperature and pressure to reduce energy consumption. chemicalbook.com
Use of Renewable Feedstocks Sourcing of precursors like 1,3-butadiene and methacrylic acid from biomass.
Reduce Derivatives Avoidance of protecting groups and unnecessary derivatization steps.
Catalysis Employment of highly efficient and recyclable catalysts for key transformations. orgsyn.org
Design for Degradation Not directly applicable to the synthesis, but to the lifecycle of the final product.
Real-time analysis for Pollution Prevention Integration of in-line analytical techniques in continuous flow processes to monitor and control the reaction in real-time.
Inherently Safer Chemistry for Accident Prevention Use of less hazardous reagents and reaction conditions to minimize the risk of accidents.

Q & A

Q. What are the recommended synthetic routes for 1-methylcyclohex-3-ene-1-carboxamide?

A common approach involves functional group interconversion. For example, ester derivatives (e.g., ethyl cyclohexene carboxylates) can undergo hydrolysis to yield carboxylic acids, followed by amidation using coupling reagents like HATU or EDCI with appropriate amines. Recrystallization (e.g., hexane) ensures purity . Safety protocols, including PPE and ventilation, must be followed during synthesis .

Q. How should researchers handle and store this compound safely?

Strict safety measures include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Storage should be in a cool, dry environment, away from oxidizers. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry (e.g., cyclohexene double bond position) and substituent orientation. Infrared (IR) spectroscopy identifies carboxamide C=O stretches (~1650–1680 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing substituted cyclohexene carboxamides?

Regioselectivity can be controlled via directing groups or steric effects. For example, methoxy or halogen substituents on the cyclohexene ring (as in 3-cyclohexene-1-carboxaldehyde derivatives) can direct electrophilic or nucleophilic attacks to specific positions. Computational modeling (DFT) predicts reactive sites, aiding in rational design .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations analyze electron density distribution, revealing nucleophilic/electrophilic regions. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced activity. PubChem’s structural data (e.g., InChI keys) supports these models .

Q. What are the common side reactions encountered during the amidation of cyclohexene carboxylic acid derivatives?

Competing ester hydrolysis (if starting from esters) or over-activation of carboxylic acids can lead to byproducts like acylureas. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization minimizes impurities. Monitoring reaction progress with TLC ensures optimal yield .

Methodological Considerations

  • Data Contradiction Analysis : Compare NMR shifts across synthetic batches to detect stereochemical inconsistencies. Conflicting melting points may indicate polymorphic forms, requiring DSC analysis .
  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity) for amidation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.